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molecular formula C9H9ClO2 B1360205 Methyl 2-chloromethylbenzoate CAS No. 34040-62-5

Methyl 2-chloromethylbenzoate

Cat. No. B1360205
M. Wt: 184.62 g/mol
InChI Key: AAHZCIWUDPKSJP-UHFFFAOYSA-N
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Patent
US06222060B1

Procedure details

A mixture of water (50 ml) and 29.5 g of sodium thiosulfate pentahydrate was added to o-(chloromethyl)benzoic acid methyl ester 20 g, and stirred for 5 hours at 50˜55° C. 300 ml of acetic acid was added and then excess of chlorine gas for 3 hours was infused, while maintaining the internal temperature of reactor at 5˜10° C. The reaction mixture was further stirred for 1 hour at the same temperature. Excess of chlorine gas was removed via infusion of nitrogen gas and with the addition of ice water (300 ml), stirred for 30 minutes. A solid, so formed, was filtered with a cold water and dried to afford 22.4 g of desired compound (yield 83%) as a white solid.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium thiosulfate pentahydrate
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[S:7]([O-:11])([O-])(=[O:9])=S.[Na+].[Na+].[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23]Cl.[Cl:26]Cl>C(O)(=O)C>[C:16]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][S:7]([Cl:26])(=[O:11])=[O:9])([O:15][CH3:14])=[O:25] |f:1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
sodium thiosulfate pentahydrate
Quantity
29.5 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)CCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours at 50˜55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of reactor at 5˜10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess of chlorine gas was removed via infusion of nitrogen gas and with the addition of ice water (300 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A solid, so formed
FILTRATION
Type
FILTRATION
Details
was filtered with a cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=CC=C1)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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